molecular formula C10H16N2O3S B1265393 Amidephrine CAS No. 3354-67-4

Amidephrine

Cat. No. B1265393
CAS RN: 3354-67-4
M. Wt: 244.31 g/mol
InChI Key: ZHOWHMXTJFZXRB-UHFFFAOYSA-N
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Description

Amidephrine, also known as amidefrine, is a sulfonamide α 1 -adrenergic receptor agonist . It is a sympathomimetic indicated in the treatment of acute, chronic, vasomotor, and allergic rhinitis .


Molecular Structure Analysis

Amidephrine has a molecular formula of C10H16N2O3S and a molar mass of 244.31 g·mol −1 . The IUPAC name is (RS)-N-{3-[1-hydroxy-2-(methylamino)ethyl]phenyl}methanesulfonamide .


Physical And Chemical Properties Analysis

Amidephrine has a molecular formula of C10H16N2O3S and a molar mass of 244.31 g·mol −1 . More specific physical and chemical properties are not provided in the available resources.

Scientific Research Applications

Pharmacological Characterization

Amidephrine, a phenethanolamine with a unique methylsulfonamido radical, exhibits significant sympathomimetic effects primarily due to its selective stimulation of adrenergic α-receptors. Its unique properties, including increased α-receptor stimulant action and decreased β-receptor stimulant action, can be attributed to the methylsulfonamido substituent. These findings suggest its potential utility in studying adrenergic receptors and related physiological responses (Dungan, Stanton, & Lish, 1965).

Cardiovascular Actions

Amidephrine mesylate, a potent sympathomimetic amine, has been shown to have notable vasopressor molar potency and a longer duration of action compared to phenylephrine. It induces reflex bradycardia and has been observed to cause only minor alterations in heart rate, myocardial contractile force, and coronary flow. These characteristics make it a useful agent for cardiovascular research, particularly in studying the effects of sympathomimetic amines on the cardiovascular system (Stanton, Dungan, & Lish, 1965).

Adrenergic Receptor Studies

Amidephrine has been useful in the analysis of adrenergic receptors due to its selective agonistic effects on α1-adrenoceptors, as observed in studies involving the isolated vas deferens of rats. This specificity makes it an important tool for dissecting the roles of different adrenergic receptor subtypes in various physiological processes (Vizi & Ludvig, 1983).

Effects on Metabolic Processes

Research has indicated that amidephrine influences metabolic processes such as hepatic glycogenolysis and insulin secretion. Its action on hepatic glycogen phosphorylase activity, without significant increases in cyclic AMP levels, suggests alternative pathways mediated by α-receptors in metabolic regulation (Osborn, 1978). Additionally, the involvement of extracellular calcium in mediating the effects of amidephrine on insulin secretion has been demonstrated, providing insights into the complex regulation of insulin release (García-Barrado, Reverte, & Moratinos, 1992).

properties

IUPAC Name

N-[3-[1-hydroxy-2-(methylamino)ethyl]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3S/c1-11-7-10(13)8-4-3-5-9(6-8)12-16(2,14)15/h3-6,10-13H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOWHMXTJFZXRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC(=CC=C1)NS(=O)(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40862664
Record name Amidephrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amidephrine

CAS RN

37571-84-9, 3354-67-4, 29430-15-7, 732186-16-2
Record name Amidephrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37571-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amidephrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003354674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amidephrine, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029430157
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amidefrine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037571849
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amidephrine, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0732186162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amidephrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16623
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Amidephrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMIDEPHRINE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NI24N176MY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name AMIDEPHRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E2P22546V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name AMIDEPHRINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U56LDN9FFT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
433
Citations
A Morien, L McMahon, PJ Wellman - Life sciences, 1993 - Elsevier
… the effects of the al-adrenoceptor agonists amidephrine and SKF-89748 on food and … amidephrine (0.025, 0.05, 0.01 mg/kg) or of SK&F 89748 (0.01, 0.02, and 0.04 mg/kg). Amidephrine …
Number of citations: 30 www.sciencedirect.com
ES Vizi, N Ludvig - European journal of pharmacology, 1983 - Elsevier
The α-adrenoceptor activity of (−)-amidephrine in the isolated vas deferens of the rat was characterized. In this preparation (−)-amidephrine showed a selective activity on α 1 -…
Number of citations: 9 www.sciencedirect.com
JH Weikel Jr, KH Harper - Toxicology and Applied Pharmacology, 1972 - Elsevier
The acute toxicity of amidephrine mesylate was … Amidephrine was less toxic than phenylephrine, and with both agents the effects were those of adrenergic stimulation. Amidephrine was …
Number of citations: 2 www.sciencedirect.com
MJ MATHY, HN Doods, M Thoolen… - Journal of autonomic …, 1983 - Wiley Online Library
… iv administration of (-)-amidephrine was not influenced by pretreatment … 3 (-)-Amidephrine elicited minor positive chronotropic … 4 The results show that (-)-amidephrine acts as a selective …
Number of citations: 12 onlinelibrary.wiley.com
AB Buchthal, DH Jenkinson - European Journal of Pharmacology, 1970 - Elsevier
The (-) isomer of amidephrine is effective at low concentrations in causing contraction of the rabbit aortic strip, but elicits only weak and inconsistent relaxation of guinea-pig tracheal …
Number of citations: 17 www.sciencedirect.com
MR MacLean, M Thomson… - British journal of …, 1989 - Wiley Online Library
1 Blood pressure responses to single and multiple bolus doses of the α 2 ‐adrenoceptor agonist B‐HT 933 were analysed in intact anaesthetized rats which were either normotensive or …
Number of citations: 4 bpspubs.onlinelibrary.wiley.com
DR Blue, DV Daniels, JR Gever, MF Jett… - BJU …, 2004 - Wiley Online Library
… were about a third of those with amidephrine. In conscious micropigs both agents produced … about a third of that with amidephrine. More importantly, only amidephrine produced dose-…
A DE - academia.edu
… iv administration of (-)-amidephrine was not influenced by pretreatment … 3 (-)-Amidephrine elicited minor positive chronotropic … 4 The results show that (-)-amidephrine acts as a selective …
Number of citations: 0 www.academia.edu
G Hanft, G Gross, JJ Beckeringh… - Journal of pharmacy …, 1989 - Wiley Online Library
… different for adrenaline compared with amidephrine, oxymetazoline, YM… although amidephrine proved to be a partial agonist at … In conclusion, our data demonstrate that amidephrine, oxy…
Number of citations: 47 onlinelibrary.wiley.com
JR Docherty - British journal of pharmacology, 1984 - ncbi.nlm.nih.gov
… xylazine, cirazoline and amidephrine and their interaction with … alpha 1-agonist amidephrine were antagonized by prazosin … , both xylazine and amidephrine produced concentration-…
Number of citations: 47 www.ncbi.nlm.nih.gov

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